molecular formula C7H7N3O2 B1418622 7-Methoxy-2,1,3-benzoxadiazol-4-amine CAS No. 21036-51-1

7-Methoxy-2,1,3-benzoxadiazol-4-amine

Cat. No.: B1418622
CAS No.: 21036-51-1
M. Wt: 165.15 g/mol
InChI Key: REQQPMBEQINDBP-UHFFFAOYSA-N
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Description

7-Methoxy-2,1,3-benzoxadiazol-4-amine is a chemical compound with the molecular formula C7H7N3O2. It is known for its unique structure, which includes a benzoxadiazole ring substituted with a methoxy group at the 7th position and an amine group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2,1,3-benzoxadiazol-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of o-nitroaniline derivatives followed by methoxylation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-2,1,3-benzoxadiazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

7-Methoxy-2,1,3-benzoxadiazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxy-2,1,3-benzoxadiazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may inhibit the activity of glutathione S-transferase (GST), an enzyme involved in detoxification processes .

Comparison with Similar Compounds

    7-Nitro-2,1,3-benzoxadiazole: Similar structure but with a nitro group instead of a methoxy group.

    4-Amino-2,1,3-benzoxadiazole: Lacks the methoxy group at the 7th position.

    2,1,3-Benzoxadiazole: The parent compound without any substituents.

Uniqueness: 7-Methoxy-2,1,3-benzoxadiazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-methoxy-2,1,3-benzoxadiazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-11-5-3-2-4(8)6-7(5)10-12-9-6/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQQPMBEQINDBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=NON=C12)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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